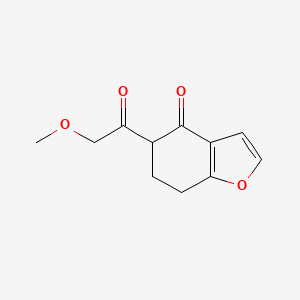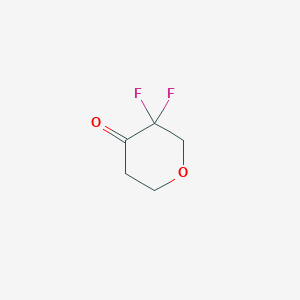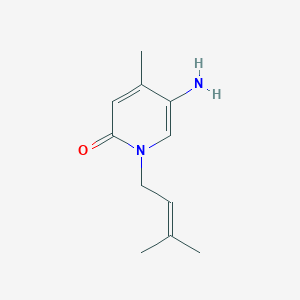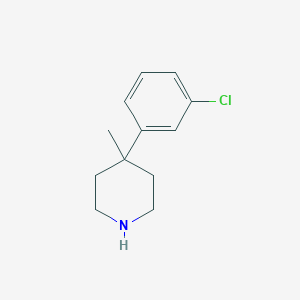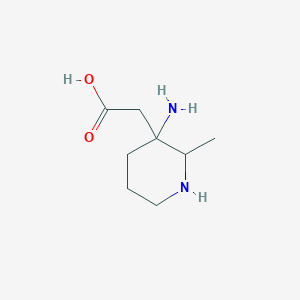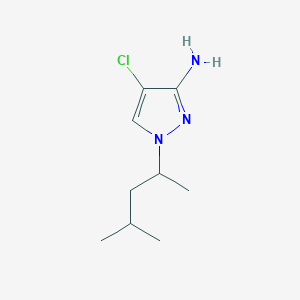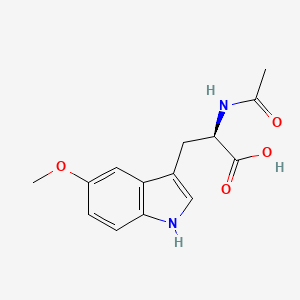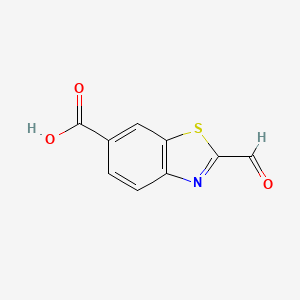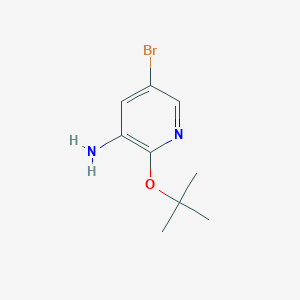
N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide typically involves multiple steps. One common method includes the reductive N-methylation of nitro compounds. This process is attractive due to its straightforward approach and the availability of inexpensive raw materials . The reaction conditions often involve hydrogenation and methylation steps, using catalysts and methylating agents such as methyl halides, methanol, or dimethyl carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of key metabolic enzymes and the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and amines, such as:
- N-(3-(aminomethyl)benzyl)acetamidine
- N-(4-methylphenyl)methanesulfonamide
Uniqueness
N-(3-(aminomethyl)-4-methylphenyl)-n-methylmethanesulfonamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
N-[3-(aminomethyl)-4-methylphenyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-8-4-5-10(6-9(8)7-11)12(2)15(3,13)14/h4-6H,7,11H2,1-3H3 |
InChI Key |
DKXHSQGYSJLYBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


